molecular formula C13H11N3O3S B4091893 5-OXO-2-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-3-FURANCARBOXAMIDE

5-OXO-2-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-3-FURANCARBOXAMIDE

Cat. No.: B4091893
M. Wt: 289.31 g/mol
InChI Key: GDSJULIZHZMZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-OXO-2-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-3-FURANCARBOXAMIDE is a useful research compound. Its molecular formula is C13H11N3O3S and its molecular weight is 289.31 g/mol. The purity is usually 95%.
The exact mass of the compound 5-oxo-2-phenyl-N-1,3,4-thiadiazol-2-yltetrahydro-3-furancarboxamide is 289.05211239 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 1,3,4-thiadiazole derivatives, such as 5-oxo-2-phenyl-N-1,3,4-thiadiazol-2-yltetrahydro-3-furancarboxamide, are often associated with various biological activities . These compounds have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties

Mode of Action

The mode of action of 1,3,4-thiadiazole derivatives is characterized by their interaction with their targets, leading to various changes. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This property may play a role in the compound’s interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by 1,3,4-thiadiazole derivatives are diverse, depending on the specific compound and its targets. For instance, some 1,3,4-thiadiazole derivatives have been found to disrupt growth and pathogenicity of certain bacteria by interfering with pathways associated with bacterial virulence . .

Result of Action

The molecular and cellular effects of 1,3,4-thiadiazole derivatives’ action can vary widely, depending on the specific compound and its targets. For instance, some 1,3,4-thiadiazole derivatives have shown exciting antibacterial activities . .

Action Environment

The action, efficacy, and stability of 1,3,4-thiadiazole derivatives can be influenced by various environmental factors. For instance, the solubility of thiazole in water, alcohol, and ether, as well as its stability in organic solvents and dyes, can impact its bioavailability and efficacy . .

Properties

IUPAC Name

5-oxo-2-phenyl-N-(1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-10-6-9(12(18)15-13-16-14-7-20-13)11(19-10)8-4-2-1-3-5-8/h1-5,7,9,11H,6H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSJULIZHZMZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1=O)C2=CC=CC=C2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-OXO-2-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-3-FURANCARBOXAMIDE
Reactant of Route 2
5-OXO-2-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-3-FURANCARBOXAMIDE
Reactant of Route 3
5-OXO-2-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-3-FURANCARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-OXO-2-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-3-FURANCARBOXAMIDE
Reactant of Route 5
5-OXO-2-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-3-FURANCARBOXAMIDE
Reactant of Route 6
5-OXO-2-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-3-FURANCARBOXAMIDE

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